molecular formula C22H26O8 B12976005 Butane-1,4-diyl bis(3,4-dimethoxybenzoate)

Butane-1,4-diyl bis(3,4-dimethoxybenzoate)

Cat. No.: B12976005
M. Wt: 418.4 g/mol
InChI Key: TYKSMMYTAPADCT-UHFFFAOYSA-N
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Description

Butane-1,4-diyl bis(3,4-dimethoxybenzoate) is an organic compound with the molecular formula C22H26O8 and a molecular weight of 418.43 g/mol . This compound is characterized by the presence of two 3,4-dimethoxybenzoate groups attached to a butane-1,4-diyl backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butane-1,4-diyl bis(3,4-dimethoxybenzoate) typically involves the esterification of butane-1,4-diol with 3,4-dimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of butane-1,4-diyl bis(3,4-dimethoxybenzoate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Butane-1,4-diyl bis(3,4-dimethoxybenzoate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The methoxy groups on the benzene rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and conditions such as elevated temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of but

Properties

Molecular Formula

C22H26O8

Molecular Weight

418.4 g/mol

IUPAC Name

4-(3,4-dimethoxybenzoyl)oxybutyl 3,4-dimethoxybenzoate

InChI

InChI=1S/C22H26O8/c1-25-17-9-7-15(13-19(17)27-3)21(23)29-11-5-6-12-30-22(24)16-8-10-18(26-2)20(14-16)28-4/h7-10,13-14H,5-6,11-12H2,1-4H3

InChI Key

TYKSMMYTAPADCT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OCCCCOC(=O)C2=CC(=C(C=C2)OC)OC)OC

Origin of Product

United States

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